2-(2-chlorophenyl)-4-(4-methylphenyl)phthalazin-1(2H)-one
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Overview
Description
2-(2-Chlorophenyl)-4-(4-methylphenyl)-1(2H)-phthalazinone is a synthetic organic compound belonging to the phthalazinone class This compound is characterized by the presence of a phthalazinone core substituted with a 2-chlorophenyl group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-4-(4-methylphenyl)-1(2H)-phthalazinone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzaldehyde and 4-methylbenzaldehyde.
Condensation Reaction: These aldehydes undergo a condensation reaction with hydrazine hydrate to form the corresponding hydrazones.
Cyclization: The hydrazones are then subjected to cyclization under acidic or basic conditions to form the phthalazinone core.
Substitution: Finally, the phthalazinone core is substituted with the 2-chlorophenyl and 4-methylphenyl groups through a series of nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of 2-(2-chlorophenyl)-4-(4-methylphenyl)-1(2H)-phthalazinone may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-4-(4-methylphenyl)-1(2H)-phthalazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phthalazinone derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)-4-(4-methylphenyl)-1(2H)-phthalazinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism by which 2-(2-chlorophenyl)-4-(4-methylphenyl)-1(2H)-phthalazinone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4-(4-methylphenyl)-1(2H)-phthalazinone: Lacks the chlorine substitution, which may affect its chemical and biological properties.
2-(2-Bromophenyl)-4-(4-methylphenyl)-1(2H)-phthalazinone: Similar structure but with a bromine atom instead of chlorine, potentially altering its reactivity and applications.
2-(2-Chlorophenyl)-4-phenyl-1(2H)-phthalazinone: Similar but lacks the methyl group, which can influence its properties.
Uniqueness
2-(2-Chlorophenyl)-4-(4-methylphenyl)-1(2H)-phthalazinone is unique due to the specific combination of substituents on the phthalazinone core. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of 2-(2-chlorophenyl)-4-(4-methylphenyl)-1(2H)-phthalazinone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H15ClN2O |
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Molecular Weight |
346.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-4-(4-methylphenyl)phthalazin-1-one |
InChI |
InChI=1S/C21H15ClN2O/c1-14-10-12-15(13-11-14)20-16-6-2-3-7-17(16)21(25)24(23-20)19-9-5-4-8-18(19)22/h2-13H,1H3 |
InChI Key |
DJXVGTHOPYGQAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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